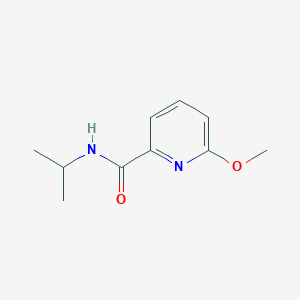

N-Isopropyl-6-methoxypyridine-2-carboxamide

Description

N-Isopropyl-6-methoxypyridine-2-carboxamide (CAS: 1788637-45-5) is a pyridine derivative characterized by a methoxy (-OCH₃) group at the 6-position and an isopropyl carboxamide (-CONHCH(CH₃)₂) moiety at the 2-position of the pyridine ring. It is commercially available with a purity of 96% (MFCD32065775) and serves as a key intermediate in medicinal chemistry and organic synthesis . The compound’s structural features, including electron-donating substituents and a planar aromatic core, make it a candidate for drug discovery, particularly in targeting enzymes or receptors where pyridine scaffolds are prevalent.

Properties

IUPAC Name |

6-methoxy-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-10(13)8-5-4-6-9(12-8)14-3/h4-7H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILHLPPXSUSJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-6-methoxypyridine-2-carboxamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with isopropylamine . The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then neutralized and purified to obtain the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness . The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-6-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Formation of 6-methoxypyridine-2-carboxylic acid.

Reduction: Formation of N-isopropyl-6-methoxypyridine-2-amine.

Substitution: Formation of 3-bromo-6-methoxypyridine-2-carboxamide.

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl-6-methoxypyridine-2-carboxamide is being investigated for its potential as a therapeutic agent. Studies have indicated that it may possess antimicrobial and anti-inflammatory properties, making it a candidate for treating various diseases.

- Antimicrobial Activity : Laboratory assays have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent efficacy, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research highlights the compound's ability to reduce pro-inflammatory cytokine production in vitro. This suggests its utility in treating conditions characterized by chronic inflammation, such as autoimmune diseases .

The biological activity of this compound primarily involves its interaction with specific molecular targets. Preliminary studies suggest that it can modulate immune responses and cellular signaling pathways, which may lead to therapeutic benefits in various conditions .

Antimicrobial Studies

A notable study involved the administration of this compound in mouse models, which demonstrated a significant reduction in bacterial load in infected tissues. This highlights the compound's potential for further development as an antimicrobial agent.

Anti-inflammatory Research

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This property suggests its potential application in therapies aimed at managing inflammatory diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-Isopropyl-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related pyridine derivatives, highlighting differences in substituents, purity, and applications:

| Product ID | Compound Name | Purity | CAS Number | Key Substituents/Modifications |

|---|---|---|---|---|

| QL-4834 | N-Isopropyl-6-methoxypyridine-2-carboxamide | 96% | 1788637-45-5 | 6-OCH₃, 2-CONHCH(CH₃)₂ |

| PY-7923 | Isopropyl 5-bromonicotinamide | 95% | 104290-45-1 | 5-Br, 3-CONHCH(CH₃)₂ (nicotinamide isomer) |

| PY-7197 | N-Isopropyl 5-bromopicolinamide | 98% | 845305-90-0 | 5-Br, 2-CONHCH(CH₃)₂ (picolinamide isomer) |

| QY-1843 | 4-Isopropyl-2-methoxypyridine | 96% | 1370633-62-7 | 4-CH(CH₃)₂, 2-OCH₃ (positional isomer) |

| ST-3393 | 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 95% | 883544-72-7 | Pyrazolo-pyridine core, 4-COOH, 6-CH₃ |

Substituent Position and Electronic Effects

- QL-4834 vs. QY-1843 : QL-4834 has substituents at positions 2 and 6, while QY-1843 features a 4-isopropyl and 2-methoxy group. The positional isomerism alters electronic distribution; QL-4834’s 6-methoxy group may enhance π-π stacking interactions in biological targets compared to QY-1843’s 2-methoxy group .

- PY-7923 vs. PY-7197: Both contain a 5-bromo substituent but differ in carboxamide positioning (3- vs. 2-position).

Functional Group Variations

- Brominated Derivatives (PY-7923, PY-7197) : The 5-bromo substituent in these compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization. In contrast, QL-4834’s methoxy group offers metabolic stability but limits reactivity .

Pharmacological Potential

- However, QL-4834’s lack of a thieno ring may reduce binding affinity compared to LY2033298 .

- ST-3393’s pyrazolo-pyridine scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), highlighting how core heterocycle modifications drastically alter biological activity .

Biological Activity

N-Isopropyl-6-methoxypyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an isopropyl group at the nitrogen position and a methoxy group at the 6-position. This unique structure contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various pathogens, including bacteria and fungi.

- Anti-inflammatory Properties : Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. In vitro studies indicate that it possesses significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 6.72 |

| Streptococcus epidermidis | 6.63 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial therapies, especially in the face of rising antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. In vivo studies have demonstrated that it can significantly reduce edema in animal models. The percentage inhibition of carrageenan-induced paw edema is shown in Table 2.

| Time Point (h) | % Inhibition |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This data indicates a strong potential for this compound in treating inflammatory conditions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had a broad spectrum of activity, particularly against drug-resistant strains. The study highlighted the importance of further exploring this compound in drug discovery efforts targeting resistant infections .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may exert its anti-inflammatory effects through modulation of immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.